2-bromo-4-chlorophenyl 2-nitrobenzoate
Overview
Description
2-bromo-4-chlorophenyl 2-nitrobenzoate is a chemical compound that is commonly used in scientific research. It is a member of the nitrobenzoate family and is often used as a reagent in organic synthesis. This compound has been the subject of numerous studies due to its unique properties and potential applications in the field of chemistry.
Mechanism of Action
The mechanism of action of 2-bromo-4-chlorophenyl 2-nitrobenzoate is not well understood. However, it is believed that this compound reacts with other molecules in a variety of ways, including nucleophilic substitution and Michael addition reactions. These reactions can result in the formation of new compounds with unique properties and potential applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-4-chlorophenyl 2-nitrobenzoate are not well documented. However, studies have shown that this compound can interact with various enzymes and proteins in biological systems. It has also been shown to have potential anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-4-chlorophenyl 2-nitrobenzoate in lab experiments include its high reactivity, which makes it a useful reagent in organic synthesis. It is also relatively easy to synthesize and has a high purity. However, the limitations of this compound include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for the study of 2-bromo-4-chlorophenyl 2-nitrobenzoate. One area of research could focus on the development of new synthetic routes that are more efficient and cost-effective. Another area of research could focus on the potential anti-inflammatory and anti-cancer properties of this compound, with the goal of developing new therapeutic agents. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems could be further explored.
Scientific Research Applications
2-bromo-4-chlorophenyl 2-nitrobenzoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the preparation of various benzoyl compounds. This compound is also used as a starting material for the synthesis of other complex compounds. In addition, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
(2-bromo-4-chlorophenyl) 2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO4/c14-10-7-8(15)5-6-12(10)20-13(17)9-3-1-2-4-11(9)16(18)19/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXLCWYCQGUXJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chlorophenyl 2-nitrobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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